molecular formula C15H13F2NO3 B1480181 4-(Difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinic acid CAS No. 2098117-72-5

4-(Difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinic acid

Cat. No.: B1480181
CAS No.: 2098117-72-5
M. Wt: 293.26 g/mol
InChI Key: UWXDIBVYFXFZFX-UHFFFAOYSA-N
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Description

The compound is a derivative of nicotinic acid, also known as niacin or vitamin B3 . It has additional functional groups attached, including a difluoromethyl group, a methoxyphenyl group, and a methyl group .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, esterification, and coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the nicotinic acid core .


Chemical Reactions Analysis

As an organic compound, it would likely undergo reactions typical of carboxylic acids and aromatic compounds. This could include reactions such as esterification, nucleophilic substitution, and electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic .

Scientific Research Applications

Fluorescent Chemosensors

Research on derivatives of compounds structurally related to 4-(Difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinic acid, such as 4-Methyl-2,6-diformylphenol (DFP), highlights their importance in developing fluorescent chemosensors. These chemosensors have demonstrated high selectivity and sensitivity for detecting various analytes, including metal ions and neutral molecules. The versatility of DFP-based compounds underscores the potential utility of related compounds in sensing applications, suggesting a promising area for further exploration with this compound (Roy, 2021).

Microbial Degradation of Environmental Pollutants

The study of microbial degradation pathways for polyfluoroalkyl chemicals sheds light on the environmental fate of structurally complex compounds. Understanding how these substances degrade can inform strategies for mitigating their environmental impact. Research in this domain focuses on the degradation of non-fluorinated functionalities within polyfluoroalkyl and perfluoroalkyl moieties, leading to insights that could be relevant for the environmental management of this compound and similar compounds (Liu & Avendaño, 2013).

Treatment and Analysis of Environmental Pollutants

The challenges in treating wastewater containing high-strength pollutants from industries such as pesticide production highlight the importance of understanding and managing compounds like this compound. Studies suggest that a combination of biological processes and granular activated carbon can effectively remove a range of recalcitrant compounds from wastewater. This research underscores the need for innovative treatment strategies to manage the environmental and health risks associated with complex chemical pollutants (Goodwin et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended for use as a pharmaceutical, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

Properties

IUPAC Name

4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3/c1-8-13(15(19)20)11(14(16)17)7-12(18-8)9-3-5-10(21-2)6-4-9/h3-7,14H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXDIBVYFXFZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)C2=CC=C(C=C2)OC)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinic acid
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4-(Difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinic acid
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Reactant of Route 6
4-(Difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinic acid

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